An In-Depth Technical Guide to cis-1-(m-Tolylsulfonyl)octahydropyrrolo[3,4-b]pyrrole: Structure, Properties, and Synthetic Strategies
An In-Depth Technical Guide to cis-1-(m-Tolylsulfonyl)octahydropyrrolo[3,4-b]pyrrole: Structure, Properties, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of cis-1-(m-Tolylsulfonyl)octahydropyrrolo[3,4-b]pyrrole, a heterocyclic compound of interest in medicinal chemistry. We will delve into its chemical architecture, physicochemical properties, and the synthetic routes to access this scaffold, grounding the discussion in established chemical principles and relevant literature.
Introduction: The Significance of the Octahydropyrrolo[3,4-b]pyrrole Scaffold
The octahydropyrrolo[3,4-b]pyrrole core is a bicyclic diamine that has garnered considerable attention in the field of drug discovery. Its rigid, three-dimensional structure provides a unique conformational constraint that is often desirable in the design of selective ligands for biological targets. This scaffold is a key structural component in various biologically active molecules, demonstrating its versatility and importance in medicinal chemistry. Pyrrole and its fused derivatives are recognized as biologically active scaffolds, and incorporating them into more complex systems can lead to compounds with a diverse range of activities.[1][2]
The significance of the octahydropyrrolo[3,4-b]pyrrole scaffold is underscored by its presence in the structure of Moxifloxacin, a fourth-generation fluoroquinolone antibiotic. Furthermore, derivatives of the closely related octahydropyrrolo[3,4-c]pyrrole have been explored as potent and selective ligands for nicotinic acetylcholine receptors (nAChRs), highlighting the potential of this bicyclic system to interact with key targets in the central nervous system.[3] The pyrrolo[3,4-c]pyridine scaffold, another related structure, has been investigated for a wide range of pharmacological activities, including analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor effects.[4][5]
Chemical Structure and Properties of cis-1-(m-Tolylsulfonyl)octahydropyrrolo[3,4-b]pyrrole
The precise chemical structure and properties of a molecule are fundamental to understanding its behavior and potential applications.
Molecular Structure
cis-1-(m-Tolylsulfonyl)octahydropyrrolo[3,4-b]pyrrole is characterized by a fused bicyclic system of two pyrrolidine rings in a cis configuration. One of the nitrogen atoms of this core is substituted with a meta-tolylsulfonyl group.
| Property | Value |
| CAS Number | 1218607-60-3[6] |
| Molecular Formula | C₁₃H₁₈N₂O₂S[6] |
| Molecular Weight | 266.36 g/mol [6] |
| SMILES Code | O=S(N1[C@H]2CC1)(C3=CC=CC(C)=C3)=O |
The cis-fusion of the two five-membered rings dictates a specific three-dimensional geometry, which is crucial for its interaction with biological macromolecules. The m-tolylsulfonyl group, often referred to as a tosyl group, is a common protecting group for amines in organic synthesis. Its presence significantly reduces the nucleophilicity and basicity of the nitrogen atom to which it is attached, making the sulfonamide bond stable under a variety of reaction conditions.
Physicochemical Properties
Synthesis of the Octahydropyrrolo[3,4-b]pyrrole Core and its Arylsulfonyl Derivatives
The synthesis of the octahydropyrrolo[3,4-b]pyrrole scaffold is a key step in accessing the target molecule. Several synthetic strategies have been developed for this purpose.
General Synthetic Approaches to the Core Scaffold
Modern synthetic methods have enabled the efficient construction of the octahydropyrrolo[3,4-b]pyrrole core with good control over stereochemistry. Key strategies include:
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Intramolecular [3+2] Dipolar Cycloaddition: This is a powerful method for the construction of the bicyclic system. It typically involves the generation of an azomethine ylide which then undergoes an intramolecular cycloaddition with an alkene. This approach allows for the stereospecific formation of the desired cis-fused ring system.
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Domino Reactions: These multi-step reactions, where subsequent transformations occur in a single pot, offer an efficient route to complex molecules like the octahydropyrrolo[3,4-b]pyrrole scaffold.
Introduction of the m-Tolylsulfonyl Group
The m-tolylsulfonyl group is typically introduced by reacting the free secondary amine of the octahydropyrrolo[3,4-b]pyrrole core with m-toluenesulfonyl chloride in the presence of a suitable base. This reaction forms a stable sulfonamide linkage.
The choice of the m-tolylsulfonyl group can serve two primary purposes in a medicinal chemistry context:
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As a Protecting Group: During a multi-step synthesis, one of the nitrogen atoms may need to be protected to allow for selective functionalization of the other. The tosyl group is a robust choice for this purpose.
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As a Modulator of Biological Activity: The sulfonamide group can act as a hydrogen bond acceptor and the tolyl group can engage in hydrophobic or π-stacking interactions with a biological target. Therefore, its inclusion may be a deliberate design element to enhance binding affinity or selectivity.
A general workflow for the synthesis is depicted below:
Caption: General synthetic scheme for the preparation of the target compound.
Potential Applications in Drug Development
While specific biological activity data for cis-1-(m-Tolylsulfonyl)octahydropyrrolo[3,4-b]pyrrole is not extensively documented, the known activities of related compounds provide a basis for potential therapeutic applications.
As a Scaffold for CNS-Active Agents
The structural similarity of the octahydropyrrolo[3,4-b]pyrrole scaffold to known ligands for central nervous system targets, such as nicotinic acetylcholine receptors, suggests that derivatives of this scaffold could be explored for the treatment of neurological and psychiatric disorders. The rigid bicyclic structure can help in orienting substituents in a precise manner to achieve high-affinity and selective interactions with receptor binding sites. For instance, derivatives of the isomeric octahydropyrrolo[3,4-c]pyrrole have been investigated as negative allosteric modulators of the metabotropic glutamate receptor 1 (mGlu1) and as orexin receptor modulators, both of which are important targets for CNS disorders.
As Building Blocks for Antibacterial Agents
Given that the octahydropyrrolo[3,4-b]pyrrole core is a key component of the antibiotic Moxifloxacin, it is plausible that other derivatives, including the m-tolylsulfonyl substituted compound, could serve as intermediates or lead compounds in the development of new antibacterial agents. The sulfonamide moiety is also a well-known pharmacophore in a number of antibacterial drugs (sulfonamides).
Future Directions and Conclusion
cis-1-(m-Tolylsulfonyl)octahydropyrrolo[3,4-b]pyrrole is a molecule built upon a privileged scaffold with demonstrated utility in medicinal chemistry. While specific biological data for this particular derivative remains to be fully elucidated in the public domain, its structural features suggest potential for development as a CNS-active agent or as a novel antibacterial compound.
Future research should focus on:
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Definitive Synthesis and Characterization: A detailed, reproducible synthetic protocol and full analytical characterization (NMR, MS, X-ray crystallography) are necessary to provide a solid foundation for further studies.
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Biological Screening: Evaluation of the compound in a battery of in vitro and in vivo assays targeting CNS receptors and various bacterial strains would be crucial to uncover its pharmacological profile.
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Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues with variations in the sulfonyl group and substitutions on the bicyclic core would help in understanding the key structural requirements for biological activity and in optimizing lead compounds.
References
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Zhao, C., Sun, M., Bennani, Y. L., & Miller, T. R. (2009). Design of a New Histamine H3 Receptor Antagonist Chemotype: (3aR,6aR)-5-Alkyl-1-aryl-octahydropyrrolo[3,4-b]pyrroles, Synthesis, and Structure−Activity Relationships. Journal of Medicinal Chemistry, 52(15), 4665–4677. [Link]
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Bunnelle, W. H., Daanen, J. F., Droz, B. A., Gfesser, G. A., Gopalakrishnan, M., & Sullivan, J. P. (2009). Octahydropyrrolo[3,4-c]pyrrole: A Diamine Scaffold for Construction of Either α4β2 or α7-Selective Nicotinic Acetylcholine Receptor (nAChR) Ligands. Substitutions that Switch Subtype Selectivity. Journal of Medicinal Chemistry, 52(14), 4126–4141. [Link]
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Lindsley, C. W., Emmitte, K. A., et al. (2013). Octahydropyrrolo[3,4-c]pyrrole negative allosteric modulators of mGlu(1). Bioorganic & Medicinal Chemistry Letters, 23(18), 5069-5073. [Link]
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Lindsley, C. W., Emmitte, K. A., et al. (2013). Octahydropyrrolo[3,4-c]pyrrole negative allosteric modulators of mGlu 1. Bioorganic & Medicinal Chemistry Letters, 23(18), 5069-5073. [Link]
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